(2S,3R,4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyltriacetate

Carbohydrate chemistry Mitsunobu reaction Regioselectivity

(2S,3R,4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyltriacetate, systematically identified as β-D-xylofuranose 1,2,3,5-tetraacetate (CAS 23094-61-3), is a peracetylated pentofuranose derivative belonging to the class of fully protected furanose sugar synthons. It is the C-3′ epimer of the far more common β-D-ribofuranose 1,2,3,5-tetraacetate (CAS 13035-61-5), differing exclusively in the stereochemical configuration at the 3-position of the tetrahydrofuran ring (3S in xylo vs.

Molecular Formula C13H18O9
Molecular Weight 318.28 g/mol
Cat. No. B13100199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R,4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyltriacetate
Molecular FormulaC13H18O9
Molecular Weight318.28 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m1/s1
InChIKeyIHNHAHWGVLXCCI-YVECIDJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-D-Xylofuranose 1,2,3,5-Tetraacetate (CAS 23094-61-3): Procurement-Grade Identity and Stereochemical Baseline


(2S,3R,4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyltriacetate, systematically identified as β-D-xylofuranose 1,2,3,5-tetraacetate (CAS 23094-61-3), is a peracetylated pentofuranose derivative belonging to the class of fully protected furanose sugar synthons [1]. It is the C-3′ epimer of the far more common β-D-ribofuranose 1,2,3,5-tetraacetate (CAS 13035-61-5), differing exclusively in the stereochemical configuration at the 3-position of the tetrahydrofuran ring (3S in xylo vs. 3R in ribo) . This single stereochemical deviation fundamentally alters the compound's reactivity profile, the conformation of derived nucleosides, and its designated regulatory role as Ribavirin Impurity 14 .

Why β-D-Ribofuranose Tetraacetate or Mixed-Anomer Xylofuranose Tetraacetate Cannot Substitute for (2S,3R,4S,5R)-β-D-Xylofuranose Tetraacetate


Generic substitution of β-D-xylofuranose tetraacetate with its β-D-ribofuranose analog (CAS 13035-61-5) or mixed-anomer D-xylofuranose tetraacetate (CAS 42927-46-8) introduces irreconcilable stereochemical and physical-form errors. At the C-3′ position, the ribo (3R) and xylo (3S) epimers undergo fundamentally divergent reaction pathways under identical Mitsunobu conditions—producing structurally distinct products rather than differing yields of the same product [1]. In nucleoside synthesis, the xylo configuration locks derived nucleosides into distinct conformational populations (N-type vs. S-type sugar puckering) that determine hybridization affinity, enzyme recognition, and biological activity [2]. Furthermore, mixed-anomer D-xylofuranose tetraacetate is supplied as a neat oil , whereas the stereochemically pure β-D-xylo anomer is a solid requiring refrigerated storage (2–8 °C)—a physical-form distinction that directly impacts weighing accuracy, formulation precision, and long-term stability in procurement workflows.

Quantitative Differentiation Evidence for (2S,3R,4S,5R)-β-D-Xylofuranose Tetraacetate vs. Closest Analogs


Divergent Mitsunobu Reaction Pathways: Xylo vs. Ribo Configuration at C-3′

Under identical Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate), 1,2-O-isopropylidene-α-D-xylofuranose (xylo-configured) undergoes cyclodehydration to produce oxetane 17 in 85% isolated yield. In contrast, 1,2-O-isopropylidene-α-D-ribofuranose (ribo-configured) yields pyrazolidine derivative 19 in 80% yield—a structurally distinct product arising from a divergent mechanistic pathway rather than a simple yield differential [1]. This demonstrates that the C-3′ stereochemistry (xylo 3S vs. ribo 3R) is not a conservative substitution but a determinant of reaction outcome.

Carbohydrate chemistry Mitsunobu reaction Regioselectivity Stereochemical divergence

Xylo-LNA Monomer Synthesis: Quantitative Coupling Yields Exclusive to β-D-Xylo Configured Donors

Using a pentaacetoxy furanoside donor derived from β-D-xylofuranose tetraacetate, Vorbrüggen coupling with thymine, uracil, adenine, and cytosine afforded the corresponding peracetylated β-D-xylofuranosyl nucleosides 4a–d in 65–75% isolated yields [1]. Subsequent biocatalytic deacylation and cyclization produced fully deprotected xylo-LNA monomers (T, U, A, C) with overall yields of 65–79% [1]. In the comparative context, β-D-ribofuranose tetraacetate cannot access the xylo-LNA scaffold because the C-3′ stereochemistry defines the locked bicyclic architecture—substitution with a ribo-configured donor would yield the diastereomeric ribo-LNA with altered hybridization properties [2].

Locked nucleic acid Xylo-LNA Vorbrüggen glycosylation Nucleoside synthesis

Physical Form Divergence: Stereochemically Pure β-D-Xylo Solid vs. Mixed-Anomer Xylofuranose Tetraacetate Oil

Stereochemically pure β-D-xylofuranose 1,2,3,5-tetraacetate (CAS 23094-61-3) is supplied as a solid requiring refrigerated storage at 2–8 °C [1]. In direct contrast, the mixed-anomer D-xylofuranose tetraacetate (CAS 42927-46-8, ≥95% purity) is a neat oil . For the structurally analogous β-D-ribofuranose 1,2,3,5-tetraacetate (CAS 13035-61-5), the melting point is well-established at 81–83 °C with specific rotation [α]26/D −11.4° (c = 10, CHCl3) . The oil form of the mixed-anomer xylofuranose material introduces weighing inaccuracy, limits gravimetric formulation precision, and may exhibit variable anomeric composition batch-to-batch—all of which are eliminated when sourcing the single-anomer β-D-xylo solid.

Physical characterization Formulation Weighing accuracy Storage stability

Designated Regulatory Identity: Ribavirin Impurity 14 Reference Standard

(2S,3R,4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyltriacetate is specifically designated as Ribavirin Impurity 14 in pharmaceutical impurity profiling . No other peracetylated pentofuranose—including β-D-ribofuranose tetraacetate (CAS 13035-61-5, which serves as a distinct ribavirin-related substance), α-D-arabinofuranose tetraacetate (CAS 43225-70-3), or β-D-xylopyranose tetraacetate (CAS 4049-33-6)—shares this exact regulatory identity [1]. The impurity designation is tied to the specific (2S,3R,4S,5R) stereochemistry; any epimer or anomer constitutes a different impurity with distinct chromatographic retention behavior.

Pharmaceutical impurity Reference standard Ribavirin Quality control

Solubility Profile of Xylofuranose Tetraacetate in Biocompatible Solvents

D-Xylofuranose tetraacetate (CAS 42927-46-8, ≥95%) exhibits defined solubility across four solvents relevant to in vitro and formulation workflows: DMF 30 mg/mL (94.26 mM), DMSO 15 mg/mL (47.13 mM), Ethanol 15 mg/mL (47.13 mM), and PBS (pH 7.2) 10 mg/mL (31.42 mM) . These values are reported across multiple independent suppliers with consistent inter-vendor reproducibility [1]. This solubility data set is specific to the xylofuranose scaffold and is not interchangeable with β-D-ribofuranose tetraacetate, which is typically handled as a chloroform-soluble solid with different dissolution kinetics . The defined solubility in PBS (pH 7.2) at 10 mg/mL is particularly relevant for aqueous biological assay preparation, distinguishing it from more lipophilic peracylated sugars.

Solubility Formulation DMF DMSO PBS

Procurement-Driven Application Scenarios for (2S,3R,4S,5R)-β-D-Xylofuranose Tetraacetate


Synthesis of β-D-Xylofuranosyl Nucleoside Analogs via Stereospecific Vorbrüggen Glycosylation

The compound serves as the acetyl-protected glycosyl donor for synthesizing β-D-xylofuranosyl nucleosides. Under Vorbrüggen conditions (silylated nucleobase, Lewis acid catalysis), the β-D-xylo tetraacetate provides exclusively β-anomeric nucleoside products [1]. The resulting xylofuranosyl nucleosides—including 9-(β-D-xylofuranosyl)adenine, 9-(β-D-xylofuranosyl)guanine, and 1-(β-D-xylofuranosyl)cytosine—have demonstrated marked biological activity in antiviral and cytostatic assays [2]. Critically, the β-D-ribofuranose tetraacetate cannot substitute here, as it would produce ribo-configured nucleosides with different biological recognition profiles; the C-3′ epimeric relationship between xylo and ribo is pharmacologically consequential [3].

Precursor for Xylo-LNA (Locked Nucleic Acid) Monomer Synthesis

β-D-Xylofuranose tetraacetate is the essential stereochemical precursor for xylo-LNA monomers, a class of conformationally restricted oligonucleotide building blocks. The Singh et al. (2011) methodology uses pentaacetoxy furanoside (derived from the tetraacetate) for Vorbrüggen coupling to produce peracetylated nucleosides in 65–75% yield, which are then enzymatically deacylated and cyclized to xylo-LNA monomers T, U, A, and C in 65–79% overall yields [1]. β-D-Xylo-configured LNA hybridizes to DNA and RNA complements with selective affinity, and its synthesis is absolutely dependent on the correct C-3′ stereochemistry of the starting tetraacetate [1].

Ribavirin Impurity 14 Reference Standard for Pharmaceutical Quality Control

In ribavirin active pharmaceutical ingredient (API) and finished product quality control, (2S,3R,4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyltriacetate is the designated Ribavirin Impurity 14 [1]. Pharmaceutical QC laboratories require this specific stereoisomer for HPLC method validation, system suitability testing, and impurity limit testing per pharmacopoeial monographs. Substitution with any other peracetylated pentofuranose—including the ribo analog (CAS 13035-61-5), the mixed-anomer xylofuranose material (CAS 42927-46-8), or the pyranose isomer (CAS 4049-33-6)—would produce incorrect retention times and compromise regulatory compliance [2].

Stereochemical Probe for Carbohydrate–Enzyme Interaction Studies

The well-defined C-3′ xylo configuration makes this compound a valuable stereochemical probe for studying enzyme active-site topology. The uridine phosphorylase binding study demonstrated that xylosides bind with measurably lower affinity than the corresponding ribosides, with the absence of the ribo-orientation of the 3′-hydroxyl group identified as a critical determinant for ligand recognition [1]. The tetraacetate serves as the protected precursor for generating the free xylofuranosyl nucleoside ligands used in such comparative binding studies, where the quantitative difference in enzyme affinity between xylo- and ribo-configured ligands provides direct structure–activity relationship information [1].

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